N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[45]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. Lipoxygenase enzymes are involved in the metabolism of fatty acids and the production of signaling molecules, which play a role in inflammation and immune responses.
Mode of Action
This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can alter the normal functioning of nerve signal transmission and fatty acid metabolism, leading to potential therapeutic effects.
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth. Specifically, it has been found to be a potent antibacterial agent against Bacillus subtilis (60.04% bacterial biofilm growth inhibition) and moderately active against Escherichia coli (60.04%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields through process engineering.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin ring or the diazaspirodecane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders like Alzheimer’s disease.
Biological Research: The compound’s interaction with various enzymes and receptors makes it a valuable tool for studying biochemical pathways.
Industrial Applications: While specific industrial applications are limited, its unique structure could be useful in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
Uniqueness
What sets N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide apart is its combination of a benzodioxin ring with a diazaspirodecane moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-21(25-18-9-10-19-20(15-18)30-14-13-29-19)16-31-23-22(17-7-3-1-4-8-17)26-24(27-23)11-5-2-6-12-24/h1,3-4,7-10,15H,2,5-6,11-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMQPJCMFDVIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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